molecular formula C23H25N3O B2461619 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one CAS No. 847395-80-6

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one

Cat. No.: B2461619
CAS No.: 847395-80-6
M. Wt: 359.473
InChI Key: YYDPKDRXELAFAU-UHFFFAOYSA-N
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Description

4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a mesityl-substituted pyrrolidinone ring

Properties

IUPAC Name

4-(1-prop-2-enylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-5-10-25-20-9-7-6-8-19(20)24-23(25)18-13-21(27)26(14-18)22-16(3)11-15(2)12-17(22)4/h5-9,11-12,18H,1,10,13-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDPKDRXELAFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity . The mesityl group may enhance the compound’s binding affinity and specificity for its targets .

Biological Activity

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) models, and specific case studies.

Chemical Structure

The chemical structure of 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzodiazepine derivatives have shown that the presence of large aromatic groups enhances cytotoxicity against T-cells and other transformed cells .

2. GABA Receptor Modulation
Compounds related to benzimidazoles often act as positive allosteric modulators of gamma-aminobutyric acid (GABA) receptors. This mechanism is crucial for their anxiolytic and sedative properties. The structural features influencing binding affinity include hydrophobic and polar functional groups .

3. QSAR Studies
A QSAR model developed for a range of benzodiazepines predicted high biological activity for compounds similar to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one. The model identified key structural features associated with increased activity, such as specific substitutions at the C7 and C2' positions .

Structure-Activity Relationships (SAR)

A comparative analysis of various derivatives has revealed that:

  • Substituents at C3 : Large electron-rich groups enhance cytotoxicity.
  • Substituents at C7 : Halogen substituents (e.g., Cl, Br) improve binding affinity to GABA receptors.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Cytotoxicity in T-cells : A study demonstrated that certain benzodiazepine derivatives selectively induce apoptosis in T-cells through mechanisms not involving mitochondrial inhibition .
  • GABA-A Receptor Binding : Docking studies have shown that the compound exhibits good binding affinity to GABA-A receptors, suggesting potential anxiolytic effects .

Data Tables

Compound NameStructureAnticancer ActivityGABA Binding Affinity
4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-oneStructureHighModerate
Similar Benzodiazepine AStructure AModerateHigh
Similar Benzodiazepine BStructure BLowLow

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